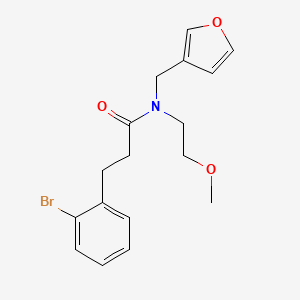
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide" is a complex molecule that appears to be related to various research areas, including organic synthesis, molecular structure analysis, and chemical reactions. Although the exact compound is not directly mentioned in the provided papers, the related compounds and reactions can give insights into the possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related brominated compounds involves careful selection of reactants and conditions. For instance, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide required NMR, FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction for analysis . Similarly, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane bis-lactones involved the use of potassium carbonate and tetrabutylammonium bromide as a catalyst . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of brominated compounds is often determined using X-ray diffraction. For example, the structure of a related compound was confirmed to belong to the monoclinic system with specific cell parameters . Another compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, also crystallized in the monoclinic system and its dihedral angles and weak hydrogen bonds were analyzed . These techniques would be relevant for analyzing the molecular structure of "this compound."
Chemical Reactions Analysis
The reactivity of brominated compounds with nucleophiles can lead to various products. For instance, the reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles resulted in the formation of cyclopropane bis-lactones through a mechanism involving a double Michael addition . The bromination of 2-methoxycarbonyl derivatives of furan and other heterocycles has been studied, showing characteristic features similar to those of benzene derivatives . These studies provide a foundation for understanding the potential reactions "this compound" might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be inferred from related studies. The kinetics of bromination and the influence of substituents on reactivity have been explored . The formation of 4+3 cycloaddition products from the reaction of an alkoxyenone with bromine and a diene like furan has been reported, which could suggest similar reactivity for the compound . These insights are valuable for predicting the behavior of "this compound" in various chemical environments.
科学的研究の応用
Electrophilic Substitution and Kinetic Studies
Research on electrophilic substitution reactions in heterocyclic systems, such as furans, thiophenes, and pyrroles, highlights the importance of studying the kinetics of bromination and other reactions in these compounds. For instance, the kinetics of bromination of 2-methoxycarbonyl derivatives of furan demonstrate significant rates and reactivity, which could be relevant for understanding the reactivity of the bromophenyl and furan components in our compound (Linda & Marino, 1968).
特性
IUPAC Name |
3-(2-bromophenyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3/c1-21-11-9-19(12-14-8-10-22-13-14)17(20)7-6-15-4-2-3-5-16(15)18/h2-5,8,10,13H,6-7,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALILJHTZDZFJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)CCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)
![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)


![2-[(2-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B3017406.png)

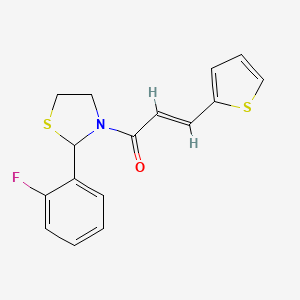
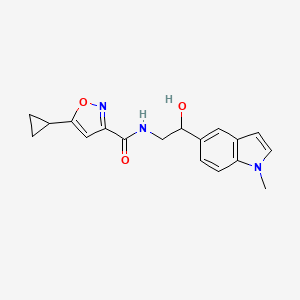

![Benzo[c][1,2,5]thiadiazol-5-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone](/img/structure/B3017411.png)
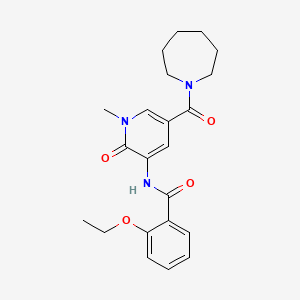

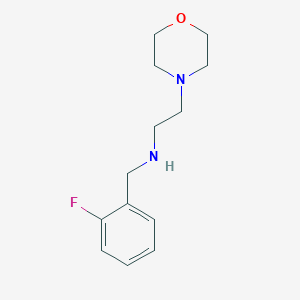
![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)